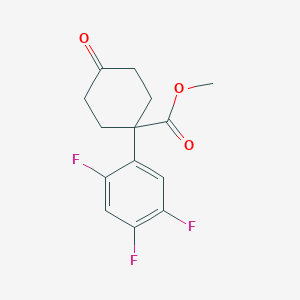
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is a fluorinated organic compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate typically involves multiple steps. One common method includes the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile, followed by the addition of monomethyl monopotassium malonate and triethylamine in the presence of magnesium chloride at elevated temperatures . The final step involves the cyclization of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate: Shares a similar trifluorophenyl group but differs in the carbon chain structure.
Methyl (2,4,5-trifluorophenyl)sulfane: Contains the same trifluorophenyl group but with a sulfane linkage instead of a cyclohexane ring.
Uniqueness
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is unique due to its cyclohexane ring structure combined with the trifluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12F3O3
- Molecular Weight : 273.23 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluorophenyl moiety enhances lipophilicity and can influence binding affinity to target proteins. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Anticancer Activity
Several studies have indicated that this compound demonstrates significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Case Study : A study on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency (data not specified).
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
- Research Findings : In a murine model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclohexane ring and the introduction of different substituents on the phenyl group can significantly alter its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased lipophilicity and binding affinity |
| Hydroxyl Group | Enhanced solubility and bioavailability |
| Alkyl Chain | Improved metabolic stability |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are needed to fully characterize its metabolism and excretion pathways.
Properties
CAS No. |
1385694-46-1 |
|---|---|
Molecular Formula |
C14H13F3O3 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
methyl 4-oxo-1-(2,4,5-trifluorophenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H13F3O3/c1-20-13(19)14(4-2-8(18)3-5-14)9-6-11(16)12(17)7-10(9)15/h6-7H,2-5H2,1H3 |
InChI Key |
XDRAMOQVRYZSIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















